molecular formula C12H23N3O3 B8181590 1-Octyl-3-methylimidazolium nitrate

1-Octyl-3-methylimidazolium nitrate

Cat. No.: B8181590
M. Wt: 257.33 g/mol
InChI Key: NQHPXYPSGSMQMA-UHFFFAOYSA-N
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Description

1-Octyl-3-methylimidazolium nitrate is a useful research compound. Its molecular formula is C12H23N3O3 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Soil Microbiology : Zhang et al. (2017) found that 1-octyl-3-methylimidazolium nitrate significantly reduces microbial populations in brown soil, inhibits enzyme activities, and diminishes microbial community diversity along with the abundance of the ammonia monooxygenase gene (Zhang et al., 2017).

  • Uranium(IV) Oxide Precipitation : Bradley et al. (2004) demonstrated that nitrates with 1-alkyl-3-methylimidazolium nitrates have potential for use in uranium(IV) oxide precipitation, with the possibility of synthesis and analysis via X-ray crystallography (Bradley et al., 2004).

  • Ionic Liquid Structure and Dynamics : Pópolo and Voth (2004) reported that 1-ethyl-3-methylimidazolium nitrate exhibits intricate spatial correlations between ions, a three-dimensional local structure, and charge-ordering effects (Pópolo & Voth, 2004).

  • Thermochemical Properties : Strechan et al. (2008) studied 1-butyl-3-methylimidazolium nitrate, focusing on its heat capacity and phase transition temperatures, which are vital for estimating the heat capacity of ionic liquids (Strechan et al., 2008).

  • Composite Materials : Néouze and Litschauer (2008) discovered that BMINO3@Ag, a composite material, can trap 1-butyl-3-methylimidazolium nitrate in a silver matrix, with the ionic liquid molecules oriented towards the silver surface (Néouze & Litschauer, 2008).

  • Solubility in Organic Solvents : Jiang and Wang (2011) found that the solubilities of 1-hexyl-3-methylimidazole nitrate and 1-octyl-3-methylimidazole nitrate in various organic solvents exhibit a linear relationship with inverse temperatures (Jiang & Wang, 2011).

  • Silver-Free Synthesis : Smith et al. (2011) achieved silver-free synthesis of nitrate-containing room-temperature ionic liquids by reacting 1-methylimidazole with alkyl nitrates under various conditions (Smith et al., 2011).

  • High-Pressure Phase Behavior : Yoshimura et al. (2015) studied the high-pressure phase behavior of 1-ethyl-3-methylimidazolium nitrate, noting its crystallization at 0.4 GPa and subsequent phase changes (Yoshimura et al., 2015).

  • Aggregation Behavior in Aqueous Solutions : Bowers et al. (2004) observed distinct aggregation behavior in aqueous solutions of 1-alkyl-3-methylimidazolium cations, with variations in the size and shape of the aggregates (Bowers et al., 2004).

  • Selective Sorption of Organic Compounds : Mokhtarani et al. (2016) found that ionic liquids like [Bmim][NO3] and [Omim][NO3] are more effective in sorption of ethyl benzene or p-xylene compared to those with lower selectivity values (Mokhtarani et al., 2016).

Properties

IUPAC Name

1-methyl-3-octylimidazol-1-ium;nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N2.NO3/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3)4/h10-12H,3-9H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHPXYPSGSMQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501044208
Record name 1-Methyl-3-octylimidazolium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501044208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203389-27-9
Record name 1-Octyl-3-methylimidazolium nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203389-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-octylimidazolium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501044208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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